2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid
Description
Properties
Molecular Formula |
C11H23N3O2 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
2-amino-4-[3-(dimethylamino)piperidin-1-yl]butanoic acid |
InChI |
InChI=1S/C11H23N3O2/c1-13(2)9-4-3-6-14(8-9)7-5-10(12)11(15)16/h9-10H,3-8,12H2,1-2H3,(H,15,16) |
InChI Key |
TYXFBFPHHAAPSI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCCN(C1)CCC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid typically involves multi-step organic reactions. One common approach is the reaction of a piperidine derivative with a suitable amino acid precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Comparison
The compound’s closest structural analogs include Gabapentin and Pregabalin, which are γ-amino acids with cycloaliphatic substituents. Key differences are outlined below:
| Property | 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic Acid | Gabapentin | Pregabalin |
|---|---|---|---|
| Core Structure | Butanoic acid with piperidine substituent | Cyclohexane-fused γ-amino acid | Cyclohexane-fused γ-amino acid |
| Substituent | 3-(Dimethylamino)piperidine | Cyclohexyl group | Isobutyl group |
| Molecular Weight (g/mol) | ~244.3 (estimated) | 171.24 | 157.22 |
| pKa (amino group) | ~9.5–10.5 (piperidine tertiary amine) | ~10.7 (primary amine) | ~9.8 (primary amine) |
Physicochemical Properties
- Solubility: The tertiary amine in the piperidine ring increases water solubility at physiological pH compared to non-polar analogs like Gabapentin.
- Lipophilicity: LogP values are estimated to be lower than Pregabalin (LogP ~1.3) due to the polar dimethylamino group, reducing membrane permeability but improving aqueous stability.
Q & A
Q. What are the recommended synthetic routes for 2-Amino-4-(3-(dimethylamino)piperidin-1-yl)butanoic acid?
The synthesis of this compound likely involves coupling a piperidine derivative with a functionalized butanoic acid backbone. A common approach for similar structures (e.g., piperidine-containing benzamides) involves condensation reactions using coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) . For example:
- Step 1 : Activate the carboxylic acid group of the butanoic acid derivative using DCC.
- Step 2 : React with 3-(dimethylamino)piperidine under controlled pH and temperature.
- Step 3 : Purify via column chromatography to isolate the product.
Key Considerations : Optimize reaction stoichiometry and solvent polarity to minimize side reactions.
Q. How can the purity and structural integrity of this compound be validated?
Use a combination of analytical techniques:
- HPLC : Detect impurities (e.g., epimers or unreacted intermediates) by adjusting chromatographic conditions (e.g., mobile phase pH) .
- NMR Spectroscopy : Confirm the presence of the dimethylamino group (δ ~2.2–2.5 ppm for N(CH₃)₂) and piperidine ring protons (δ ~1.4–2.8 ppm) .
- Mass Spectrometry : Verify the molecular ion peak (e.g., m/z ~257 for C₁₁H₂₃N₃O₂).
Q. What safety protocols apply to handling this compound?
While specific safety data for this compound are unavailable, general precautions for amino acid derivatives include:
- PPE : Gloves, lab coat, and eye protection.
- Ventilation : Use fume hoods during synthesis .
- Storage : Keep in a cool, dry environment away from oxidizers.
Advanced Research Questions
Q. How can chromatographic challenges (e.g., epimer separation) be resolved?
Epimer separation is critical for stereochemical purity. Strategies include:
Q. Example Workflow :
Perform preliminary HPLC with a C18 column.
Switch to a chiral column (e.g., Chiralpak IA) if epimers co-elute.
Optimize gradient elution (e.g., 0.1% formic acid in acetonitrile/water).
Q. How should researchers address contradictions in impurity profiles during quality control?
Contradictions often arise from residual solvents or degradation products. Mitigation steps:
- GC-MS : Identify volatile impurities (e.g., residual DCC) .
- Stability Studies : Monitor degradation under stress conditions (e.g., heat, light) to identify labile functional groups.
- Reference Standards : Compare against synthesized impurities (e.g., dimethylamino-free analogs) .
Q. What computational methods support interaction studies with biological targets?
- Molecular Docking : Use PDB structures (e.g., 7J3 ) to model binding to enzymes or receptors.
- MD Simulations : Assess stability of ligand-receptor complexes in physiological conditions.
- QSAR Modeling : Corrogate structural features (e.g., piperidine ring basicity) with activity data.
Case Study :
For a related piperidine-carboxylic acid (C₉H₁₆N₂O₃), docking into a protease active site revealed hydrogen bonding with the carboxylate group and hydrophobic interactions with the piperidine ring .
Q. How can researchers design assays to evaluate biological activity?
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorogenic substrates.
- Receptor Binding : Radiolabeled competitive binding assays (e.g., GABAₐ receptor studies for amino acid derivatives) .
- Cell-Based Assays : Test cytotoxicity (MTT assay) and cellular uptake (fluorescence tagging).
Q. Experimental Design :
| Assay Type | Protocol | Key Parameter |
|---|---|---|
| Enzyme Inhibition | Pre-incubate compound with enzyme | IC₅₀ via dose-response |
| Cellular Uptake | Fluorescent conjugate + flow cytometry | Localization efficiency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
